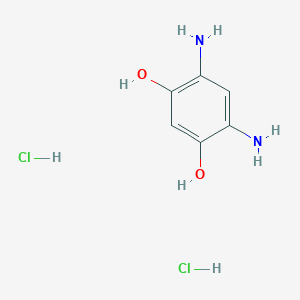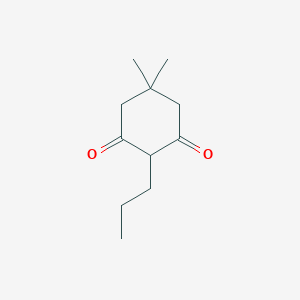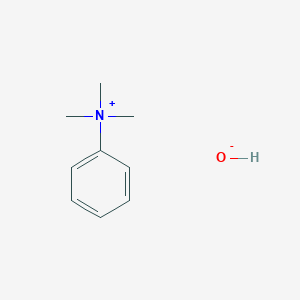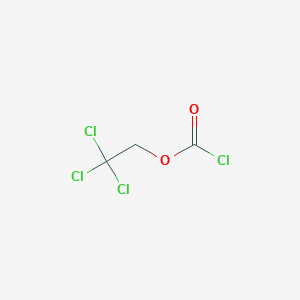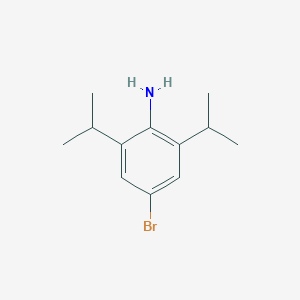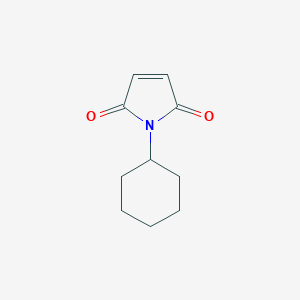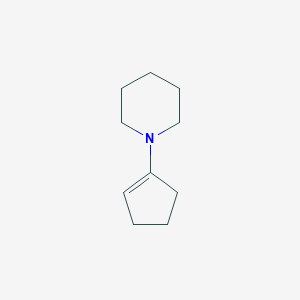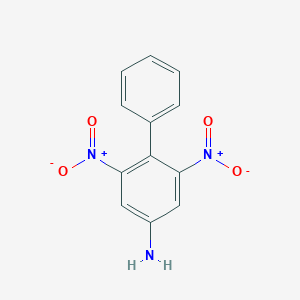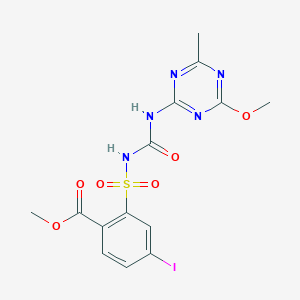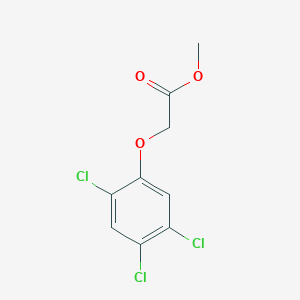
9-Decynoic acid
Vue d'ensemble
Description
9-Decynoic acid is a naturally occurring compound that has been isolated from Hibiscus rosa-sinensis. It has been identified as an inhibitor of seed germination, specifically inhibiting the germination of lettuce seeds . This compound is of interest due to its natural occurrence and potential applications in agriculture and synthetic chemistry.
Synthesis Analysis
The synthesis of 9-decynoic acid and its analogues has been achieved through various methods. One efficient approach is the caesium fluoride-promoted Stille coupling reaction, which has been used to synthesize 9Z-retinoic acid and its analogues using a practical building block . Another method involves the use of o-nitrophenyl selenides to synthesize 9-decynoic acid . Additionally, the Ahmad-Strong synthesis has been employed to create pentadecynoic acids, which are structurally related to 9-decynoic acid, on a gram scale .
Molecular Structure Analysis
The molecular structure of 9-decynoic acid is characterized by a long carbon chain with a terminal alkyne group. This structure is similar to other fatty acids but with the distinctive presence of a triple bond, which imparts unique chemical properties and reactivity .
Chemical Reactions Analysis
9-Decynoic acid can undergo various chemical reactions due to the presence of the alkyne group. For instance, it can be used as a building block for the synthesis of complex molecules like 9Z-retinoic acid . The alkyne group also allows for coupling reactions, such as the Stille coupling, which is useful in the synthesis of various analogues . Moreover, the alkyne functionality can be transformed into other functional groups, expanding the versatility of 9-decynoic acid in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-decynoic acid are influenced by its alkyne group. While specific data on the melting point and solubility of 9-decynoic acid are not provided, related compounds exhibit alternating and widely varying melting points depending on the position of unsaturation . The reactivity of the alkyne group also plays a significant role in the chemical behavior of 9-decynoic acid, making it a valuable intermediate in organic synthesis .
Applications De Recherche Scientifique
Synthesis and Molecular Structures
9-Decynoic acid is utilized in the synthesis and study of molecular structures. One significant application is in the creation of macrocyclic lactones with a strong scent of musk, achieved through sequential alkene isomerization and ring-closing metathesis of dec-9-enoic acid-based dienes (Sytniczuk et al., 2018). Another study focused on crystallizing (E)-non-2-enoic acid (C9) and (E)-dec-2-enoic acid (C10) to understand their molecular structures (Sonneck et al., 2015).
Biochemical and Ecological Applications
9-Decynoic acid is also important in biochemical and ecological research. Its derivative, 9-oxo-2(E)-decenoic acid, identified as a major component of the queen honeybee pheromone, has significant implications in beekeeping and crop pollination management (Kad et al., 2001). Additionally, it's used in asymmetric catalytic synthesis, such as in the production of 10-hydroxystearic acid, a process involving ruthenium-catalyzed anti-Markovnikov hydration of 9-decynoic acid (Brunner & Hintermann, 2016).
Industrial and Chemical Engineering
In industrial and chemical engineering, 9-decynoic acid is used in processes like the ruthenium-catalyzed decarboxylation of 9-cis-octadecenoic, a pathway to produce biobased olefins (Doll et al., 2017). Its role in the synthesis of flower-inducing KODA analogs and other bioactive compounds highlights its importance in agricultural sciences (Shimomura et al., 2013).
Nanotechnology and Material Science
In nanotechnology and material science, 9-Decynoic acid derivatives are studied for their interactions with nanoparticles, as seen in the dispersion of ZnO nanoparticles in Liquid Crystalline compounds (Manepalli et al., 2018). Such studies are crucial for developing advanced materials with unique properties.
Biocatalysis and Microbial Engineering
The compound's derivatives are also significant in biocatalysis and microbial engineering, like in the combined biocatalytic and chemical transformations of oleic acid to ω‐Hydroxynonanoic Acid (Koppireddi et al., 2016), and in the production of ω-hydroxyundec-9-enoic acid from ricinoleic acid using recombinant Escherichia coli (Jang et al., 2014).
Environmental Applications
9-Decynoic acid plays a role in environmental applications too. For example, its effects as a biological nitrification inhibitor in agriculture are studied, showing potential in reducing nitrogen losses from soils (Lu et al., 2019).
Safety And Hazards
9-Decynoic acid should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
dec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZXYSECXUORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415566 | |
| Record name | 9-Decynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Decynoic acid | |
CAS RN |
1642-49-5 | |
| Record name | 9-Decynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



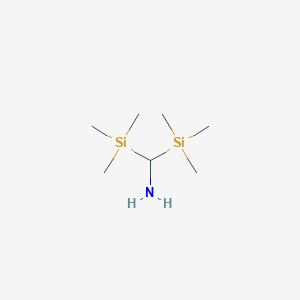
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
